molecular formula C17H23Cl2NO5 B5050103 1-[4-(2,3-Dichlorophenoxy)butyl]piperidine;oxalic acid

1-[4-(2,3-Dichlorophenoxy)butyl]piperidine;oxalic acid

Cat. No.: B5050103
M. Wt: 392.3 g/mol
InChI Key: ODXOWCRHBSANDR-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dichlorophenoxy)butyl]piperidine;oxalic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring attached to a butyl chain, which is further linked to a dichlorophenoxy group. The addition of oxalic acid forms a salt, enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,3-Dichlorophenoxy)butyl]piperidine typically involves the reaction of 2,3-dichlorophenol with butyl bromide to form 2,3-dichlorophenoxybutane. This intermediate is then reacted with piperidine under basic conditions to yield the desired product. The final step involves the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,3-Dichlorophenoxy)butyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[4-(2,3-Dichlorophenoxy)butyl]piperidine;oxalic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-Dichlorophenoxy)butyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[4-(2,4-Dichlorophenoxy)butyl]piperidine
  • 1-[4-(2,5-Dichlorophenoxy)butyl]piperidine
  • 1-[4-(2,6-Dichlorophenoxy)butyl]piperidine

Comparison: 1-[4-(2,3-Dichlorophenoxy)butyl]piperidine is unique due to the specific positioning of the chlorine atoms on the phenoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research.

Properties

IUPAC Name

1-[4-(2,3-dichlorophenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO.C2H2O4/c16-13-7-6-8-14(15(13)17)19-12-5-4-11-18-9-2-1-3-10-18;3-1(4)2(5)6/h6-8H,1-5,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXOWCRHBSANDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=C(C(=CC=C2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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